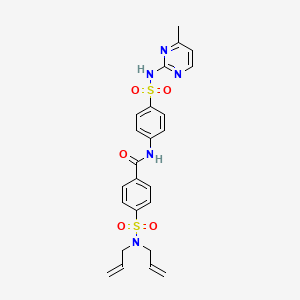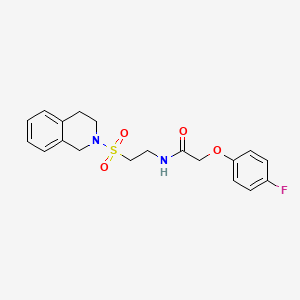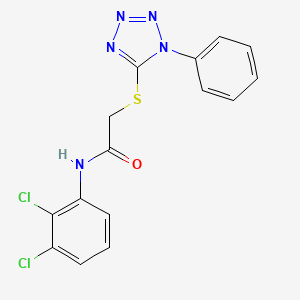
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, also known as DPA-SA, is a chemical compound that has gained attention due to its potential use in scientific research. DPA-SA is a tetrazole-based compound that has been synthesized using various methods. Its unique chemical structure and properties have led to its investigation in various scientific fields.
作用機序
The exact mechanism of action of N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. In cancer cells, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell proliferation. In bacteria and fungi, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of histone deacetylases, the inhibition of bacterial and fungal enzymes, and the induction of apoptosis in cancer cells. N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has several advantages for use in lab experiments, including its unique chemical structure and properties, its potential use in various scientific fields, and its availability for purchase from chemical suppliers. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the investigation of N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, including further studies on its mechanism of action, potential use in the treatment of neurodegenerative diseases, and development of new cancer therapies. Additionally, further studies are needed to fully understand its potential side effects and toxicity. Overall, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases.
合成法
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can be synthesized using various methods, including the reaction of 2,3-dichlorobenzoyl chloride with sodium sulfide, followed by the reaction of the resulting product with 1-phenyltetrazole-5-thiol. Another method involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting product with 1-phenyltetrazole-5-thiol.
科学的研究の応用
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been investigated for its potential use in various scientific fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases. In cancer research, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have antitumor effects and may have potential use in the development of cancer therapies. In infectious disease research, N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have antibacterial and antifungal effects and may have potential use in the development of new antibiotics and antifungal agents.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5OS/c16-11-7-4-8-12(14(11)17)18-13(23)9-24-15-19-20-21-22(15)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWNKBUXEUWFCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide](/img/structure/B2395378.png)


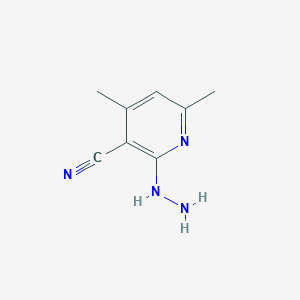
![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)
![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2395384.png)
![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)
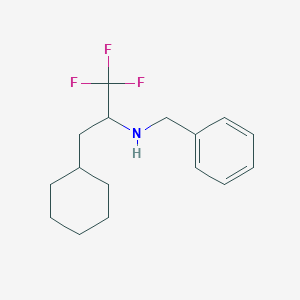
![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)
![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)
